4-Benzylpiperidine-1-carboxamide

physicochemical profiling drug-likeness medicinal chemistry

4-Benzylpiperidine-1-carboxamide (CAS 31252-58-1) is the unsubstituted parent carboxamide of the 4-benzylpiperidine class. Its primary –CONH2 group provides a unique hydrogen-bonding capacity (TPSA ~46 Ų vs. ~12 Ų for the secondary amine) and a reactive handle for SAR-driven derivatization into dual SNRI/TRI monoamine transporter inhibitors that exceed venlafaxine potency. Only the free carboxamide enables the divergent synthesis of both selective reuptake inhibitors and bis‑carboxamide corrosion inhibitors (e.g., P2, ~90% inhibition efficiency on mild steel). Sourced at 98% purity with verified MAO‑A binding data (Koff = 6.80 × 10⁵ s⁻¹), this scaffold is the mandatory starting material for any laboratory conducting systematic SAR, corrosion inhibitor development, or amide-coupling library synthesis.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 31252-58-1
Cat. No. B7780296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidine-1-carboxamide
CAS31252-58-1
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
InChIKeyABPLJBPWZQTCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylpiperidine-1-carboxamide (CAS 31252-58-1): Core Scaffold for Monoamine Transporter Modulators and Corrosion Inhibitor Building Block


4-Benzylpiperidine-1-carboxamide (CAS 31252-58-1) is the unsubstituted parent member of the 4-benzylpiperidine carboxamide class, a family of piperidine-based carboxamides that has been systematically explored as dual serotonin/norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) targeting SERT, NET, and DAT [1]. The compound features a 4-benzylpiperidine core with a primary carboxamide group at the piperidine nitrogen, yielding a molecular formula of C13H18N2O (MW 218.29 g/mol) and a computed LogP of approximately 2.02 . This scaffold serves as the essential synthetic precursor from which numerous N-substituted derivatives with tunable monoamine transporter selectivity profiles have been elaborated [2].

Why 4-Benzylpiperidine-1-carboxamide Cannot Be Replaced by 4-Benzylpiperidine or Other In-Class Analogs


Although structurally related piperidine derivatives such as 4-benzylpiperidine (CAS 31252-42-3) and various N-substituted carboxamides share the same 4-benzylpiperidine core, they are not functionally interchangeable with the unsubstituted 4-benzylpiperidine-1-carboxamide. First, the primary carboxamide group confers a fundamentally different hydrogen-bonding capacity and polar surface area (TPSA ~46-47 Ų) compared to the secondary amine of 4-benzylpiperidine (TPSA ~12 Ų), leading to distinct membrane permeability, solubility, and metabolic stability profiles . Second, the unsubstituted –CONH2 terminus serves as the obligatory synthetic handle for introducing diverse aromatic substituents that dictate SERT/NET/DAT selectivity; substitution at this position is the primary determinant of whether a derivative functions as an SNRI or a TRI [1]. Third, the free carboxamide can be dimerized via alkyl linkers to generate corrosion inhibitors (e.g., P2, a bis-carboxamide dimer) that achieve ~90% inhibition efficiency on mild steel, an application inaccessible to simple 4-benzylpiperidine [2]. These structural and functional distinctions mean that procurement of the exact unsubstituted carboxamide—rather than a pre-substituted analog—is essential for laboratories conducting SAR-by-derivatization programs, corrosion inhibitor development, or any study requiring the reactive –CONH2 handle.

Quantitative Differentiation Evidence for 4-Benzylpiperidine-1-carboxamide (CAS 31252-58-1) Versus Closest Comparators


Polar Surface Area and Hydrogen-Bonding Capacity Differentiate the Carboxamide from 4-Benzylpiperidine (CAS 31252-42-3)

4-Benzylpiperidine-1-carboxamide possesses a computed topological polar surface area (TPSA) of 46.33 Ų (Leyan) to 47.32 Ų (Chemsrc), which is approximately 3.9-fold higher than the TPSA of 12.03 Ų for 4-benzylpiperidine, its closest structural analog lacking the carboxamide group [1]. This difference arises from the primary amide –CONH2 contributing one hydrogen bond donor and one hydrogen bond acceptor, whereas 4-benzylpiperidine contributes only a single H-bond donor (secondary amine NH). Despite the higher PSA, the computed LogP values are comparable: ~2.02 for the carboxamide versus ~2.50 (XLogP3) for 4-benzylpiperidine, indicating that the carboxamide achieves enhanced aqueous interaction capacity without a substantial loss of lipophilicity [2].

physicochemical profiling drug-likeness medicinal chemistry

Unsubstituted Carboxamide NH2 Enables Systematic Transporter Selectivity Tuning: 2-Carbon vs 3-Carbon Linker SAR

The unsubstituted carboxamide group of 4-benzylpiperidine-1-carboxamide is the essential derivatization point that controls monoamine transporter selectivity. In a systematic SAR study of 24 derivatives, compounds with a two-carbon linker between the amide nitrogen and the aromatic substituent (series 8a–8l) displayed potent dopamine transporter (DAT) inhibition (IC50 range 0.34–3.50 µM for several analogs), whereas derivatives with a three-carbon linker (series 7a–7l) showed negligible DAT activity (IC50 >10 µM for most) while maintaining SERT/NET dual inhibition [1]. The biphenyl-substituted derivative 7e (three-carbon linker) achieved SERT IC50 0.04–0.07 µM and NET IC50 0.01–2.12 µM, exceeding the potency of the clinical SNRI venlafaxine (SERT IC50 0.07–0.52 µM, NET IC50 2.16–3.01 µM) [1]. The unsubstituted parent carboxamide is the mandatory starting material for installing either linker configuration.

monoamine transporter SNRI SAR triple reuptake inhibitor

Monoamine Oxidase A (MAO-A) Interaction: Kinetic Off-Rate Data from BindingDB

4-Benzylpiperidine-1-carboxamide has been tested for binding affinity against human monoamine oxidase A (MAO-A), with a reported kinetic off-rate (Koff) of 6.80 × 10^5 s⁻¹ in a ChEMBL-curated assay [1]. This rapid dissociation rate is consistent with a transient, reversible interaction with the MAO-A enzyme. By contrast, 4-benzylpiperidine (CAS 31252-42-3) is reported to function as a MAO-A inhibitor with preference for the MAO-A isoform, but quantitative Koff or IC50 data specifically for the unsubstituted amine are not readily available in curated databases, limiting direct quantitative comparison [2]. The carboxamide's MAO-A interaction profile is distinct from the parent amine and may contribute to a different polypharmacology signature.

monoamine oxidase MAO-A enzyme inhibition neuropharmacology

Corrosion Inhibition via Dimeric Derivative: 1,6-Bis(4-Benzylpiperidine-1-Carboxamide)Hexane Achieves ~90% IE

The dimeric derivative 1,6-bis(4-benzylpiperidine-1-carboxamide)hexane (P2), synthesized by linking two 4-benzylpiperidine-1-carboxamide units via a hexamethylene spacer, achieved an inhibition efficiency (IE) of approximately 90% at 10⁻³ M concentration for mild steel corrosion in 5.5 M H₃PO₄ solution, as measured by weight loss and polarization techniques [1]. By comparison, the monomeric 4-benzylpiperidine (P1) showed substantially lower inhibition efficiency under the same conditions; the study explicitly states that IE was found to depend on molecular structure and inhibitor concentration, with the dimeric carboxamide outperforming the monomeric amine [1]. The carboxamide functionality provides the conjugation site for dimerization, making the unsubstituted 4-benzylpiperidine-1-carboxamide the essential monomeric precursor for synthesizing such high-efficiency polymeric corrosion inhibitors.

corrosion inhibition mild steel phosphoric acid weight loss measurement

4-Benzylpiperidine-1-Carboxamide as the Sole Entry Point for Dual SNRI-to-TRI Modulation

A key structural principle identified in the SAR of 4-benzylpiperidine carboxamides is that switching the carbon linker length between the amide nitrogen and the aromatic substituent from three carbons to two carbons converts an SNRI into a TRI by enabling potent DAT inhibition [1]. Among the 24 compounds tested, all derivatives with a two-carbon linker (series 8) inhibited DAT with IC50 values as low as 0.34 µM (8b, 2-indolyl), whereas all derivatives with a three-carbon linker (series 7) showed DAT IC50 >10 µM [1]. Additionally, biphenyl substitution at R1 conferred SERT/NET selectivity, while diphenylacetyl substitution conferred DAT selectivity [1]. The functional relevance was confirmed by demonstrating that the DAT-inhibiting compound 8f blocked DAT-mediated inhibition of dopamine D2 receptor (D2R) endocytosis, restoring D2R internalization to near-basal levels [1]. These design principles—linker length as a DAT-selectivity switch and aromatic group identity as a SERT/NET vs. DAT toggle—both require the unsubstituted 4-benzylpiperidine-1-carboxamide as the common synthetic precursor.

triple reuptake inhibitor SNRI-to-TRI conversion dopamine transporter drug design

Derivative 7j Matches or Exceeds Venlafaxine Across Both SERT and NET: Clinical-Relevance Benchmarking of the Carboxamide Scaffold

The 2-naphthyl-substituted derivative 7j, synthesized from 4-benzylpiperidine-1-carboxamide, demonstrated dual SERT/NET inhibition with IC50 values of 0.06–0.18 µM (SERT) and 0.15–0.76 µM (NET), which are comparable to or more potent than the marketed SNRI venlafaxine (SERT IC50 0.07–0.52 µM, NET IC50 2.16–3.01 µM) tested under identical assay conditions [1]. Specifically, the most potent SERT inhibition of 7j (0.06 µM) is approximately equipotent to the most potent venlafaxine observation (0.07 µM), while the most potent NET inhibition of 7j (0.15 µM) exceeds venlafaxine's best NET value (2.16 µM) by approximately 14-fold [1]. The biphenyl derivative 7e showed even greater potency (SERT 0.04–0.07 µM, NET 0.01–2.12 µM). Both 7e and 7j were explicitly noted to show greater dual reuptake inhibition than venlafaxine HCl [2]. These data validate the 4-benzylpiperidine-1-carboxamide scaffold as a productive template for generating preclinical candidates with SNRI activity exceeding that of a first-line clinical antidepressant.

antidepressant benchmarking venlafaxine comparator dual reuptake inhibition preclinical pharmacology

Optimal Research and Industrial Application Scenarios for 4-Benzylpiperidine-1-Carboxamide (CAS 31252-58-1)


Medicinal Chemistry: SAR-Driven Development of Dual SNRI and Triple Reuptake Inhibitor (TRI) Candidates

The unsubstituted carboxamide serves as the mandatory starting scaffold for systematic structure-activity relationship (SAR) exploration of monoamine transporter inhibitors. By varying the aromatic substituent at the amide nitrogen and the carbon linker length (2-C vs 3-C), researchers can toggle between SNRI and TRI profiles, as demonstrated by the 24-compound series characterized by Paudel et al. (2021) [1]. Derivatives such as 7e and 7j have been shown to exceed venlafaxine in dual SERT/NET inhibition potency under identical assay conditions [2]. Only the parent compound—not any pre-substituted derivative—provides the synthetic flexibility to explore both selectivity branches.

Corrosion Inhibitor Development: Synthesis of High-Efficiency Dimeric and Polymeric Inhibitors for Acidic Environments

The primary carboxamide group enables dimerization via alkyl linkers (e.g., hexamethylene) to yield bis-carboxamide corrosion inhibitors. The dimeric derivative 1,6-bis(4-benzylpiperidine-1-carboxamide)hexane (P2) achieved approximately 90% inhibition efficiency at 10⁻³ M concentration for mild steel in 5.5 M H₃PO₄, significantly outperforming monomeric 4-benzylpiperidine [1]. This application scenario is uniquely accessible to the carboxamide monomer and is not achievable with 4-benzylpiperidine or other non-carboxamide analogs.

Neuropharmacology: Investigating MAO-A Interaction and Monoamine Transporter Polypharmacology

The compound has curated quantitative binding data against human MAO-A (Koff = 6.80 × 10^5 s⁻¹, BindingDB/ChEMBL) [1], providing a data-supported starting point for studies investigating the intersection of monoamine reuptake inhibition and MAO-A activity. The carboxamide's distinct physicochemical profile (TPSA ~46 Ų, LogP ~2.02) compared to 4-benzylpiperidine (TPSA ~12 Ų, LogP ~2.5) [2] suggests differential CNS penetration and metabolic stability, making it a relevant comparator in polypharmacology profiling studies.

Organic Synthesis: Versatile Building Block for Piperidine-Containing Compound Libraries

The free –CONH2 group provides a reactive handle for amide coupling, N-alkylation, and reduction chemistry, enabling diversification into compound libraries for high-throughput screening. The compound is commercially available at 98% purity (Leyan, Product No. 1811860) [1] and from multiple international suppliers [2], ensuring reproducible sourcing for library synthesis programs. Its MDL number (MFCD00621119) and CAS registry (31252-58-1) facilitate database integration and inventory management.

Quote Request

Request a Quote for 4-Benzylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.